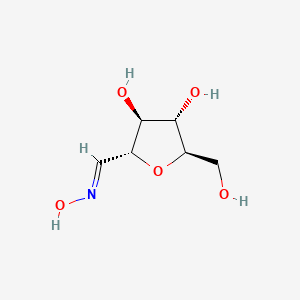

2,5-Anhydro-D-mannofuranose oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Anhydro-D-mannofuranose oxime is a noteworthy therapeutic intervention dedicated to combating distinct maladies. Its relevance stems from its paramount application in formulating therapeutics that selectively target deleterious viral afflictions .

Synthesis Analysis

The nitrous acid depolymerization of chitosan enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-D-mannofuranose (amf). A chemical method for the reducing-end conjugation of COS-amf by the commercially available dioxyamine O,O′-1,3-propanediylbishydroxylamine in high mass yields has been described .Molecular Structure Analysis

The chemical structure of resulting dioxyamine-linked COS-amf synthesized by both oximation and reductive amination ways were fully characterized by 1H- and 13C-NMR spectroscopies and MALDI-TOF mass spectrometry .Chemical Reactions Analysis

The nitrous acid depolymerization of chitosan enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-D-mannofuranose (amf). In the present study, a chemical method for the reducing-end conjugation of COS-amf by the commercially available dioxyamine O,O′-1,3-propanediylbishydroxylamine in high mass yields has been described .Physical And Chemical Properties Analysis

The molecular formula of 2,5-Anhydro-D-mannofuranose oxime is C6H11NO5. It has an average mass of 177.155 Da and a monoisotopic mass of 177.063721 Da .科学的研究の応用

Synthesis of Chitosan Oligosaccharides (COS)

The nitrous acid depolymerization of chitosan enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-d-mannofuranose (amf) . Chitosan oligomers, also named chitooligosaccharides (COS), have recently received considerable attention as functional biomacromolecules with a wide range of potential applications in food, agriculture, medicine, pharmaceutics, and cosmetics .

Reducing-End Functionalization

In a study, a chemical method for the reducing-end conjugation of COS-amf by the commercially available dioxyamine O,O′ -1,3-propanediylbishydroxylamine in high mass yields was described . The chemical structure of resulting dioxyamine-linked COS-amf synthesized by both oximation and reductive amination ways were fully characterized by 1 H- and 13 C-NMR spectroscopies and MALDI-TOF mass spectrometry .

Development of Advanced Functional COS-based Conjugates

The coupling of chemically attractive linkers such as dioxyamines at the reducing end of COS-amf forms a relevant strategy for the development of advanced functional COS-based conjugates .

将来の方向性

作用機序

Target of Action

The primary target of 2,5-Anhydro-D-mannofuranose Oxime is chitosan oligosaccharides (COS) . Chitosan is a linear copolymer of β- (1→4)-linked d-glucosamine (GlcN) and N-acetyl d-glucosamine (GlcNAc) units in various proportions . The compound interacts with the reducing-end unit of COS, which is composed of 2,5-anhydro-d-mannofuranose (amf) .

Mode of Action

2,5-Anhydro-D-mannofuranose Oxime interacts with its targets through a process known as reductive amination . The compound is synthesized by both oximation and reductive amination ways .

Biochemical Pathways

The biochemical pathway involved in the action of 2,5-Anhydro-D-mannofuranose Oxime is the nitrous acid depolymerization of chitosan . This process enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-d-mannofuranose (amf) .

Pharmacokinetics

The compound’s molecular weight is177.16 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2,5-Anhydro-D-mannofuranose Oxime is the formation of dioxyamine-linked COS-amf . The chemical structure of the resulting compound is fully characterized by 1H- and 13C-NMR spectroscopies and MALDI-TOF mass spectrometry . The coupling of chemically attractive linkers such as dioxyamines at the reducing end of COS-amf forms a relevant strategy for the development of advanced functional COS-based conjugates .

特性

IUPAC Name |

(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWIEQVCSWOMAE-VUZDSOHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C=NO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)